2G83Rzk9U6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNP-2198 is a novel dual-targeted antibacterial agent designed as a stable conjugate of a rifamycin pharmacophore and a nitroimidazole pharmacophore. This compound exhibits potent activity against microaerophilic and anaerobic bacterial pathogens, making it a promising candidate for treating infections caused by these bacteria .
Métodos De Preparación
The synthesis of TNP-2198 involves the conjugation of a rifamycin pharmacophore with a nitroimidazole pharmacophore. The synthetic route includes the formation of a stable bond between these two pharmacophores, resulting in a compound with enhanced antibacterial activity compared to a 1:1 molar mixture of the parent drugs . Specific reaction conditions and industrial production methods are detailed in the referenced studies .
Análisis De Reacciones Químicas
TNP-2198 undergoes various chemical reactions, including:
Oxidation: The nitroimidazole portion can undergo oxidation reactions.
Reduction: The nitroimidazole portion can also undergo reduction reactions.
Substitution: The rifamycin portion can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
TNP-2198 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-targeted antibacterial agents.
Biology: Investigated for its activity against microaerophilic and anaerobic bacterial pathogens.
Medicine: Currently in Phase 2 clinical development for treating Helicobacter pylori infection, Clostridioides difficile infection, and bacterial vaginosis
Industry: Potential use in developing new antibacterial therapies to combat antimicrobial resistance
Mecanismo De Acción
TNP-2198 exerts its antibacterial effects through a dual mechanism of action. The rifamycin portion binds to the rifamycin binding site on RNA polymerase, while the nitroimidazole portion interacts directly with the DNA template strand in the RNA polymerase active-center cleft, forming a hydrogen bond with a base of the DNA template strand . This dual interaction disrupts bacterial transcription and replication processes, leading to bacterial cell death .
Comparación Con Compuestos Similares
TNP-2198 is unique due to its dual-targeted mechanism of action, which combines the properties of rifamycin and nitroimidazole pharmacophores. Similar compounds include other rifamycin-nitroimidazole conjugates, but TNP-2198 exhibits greater activity against strains resistant to both rifamycins and nitroimidazoles . This makes it a valuable addition to the arsenal of antibacterial agents .
Propiedades
Número CAS |
1001314-13-1 |
---|---|
Fórmula molecular |
C48H61N7O13 |
Peso molecular |
944.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C48H61N7O13/c1-23-12-11-13-24(2)46(62)50-38-37-36(51-48(52-37)15-17-53(18-16-48)19-20-54-29(7)49-22-32(54)55(63)64)33-34(42(38)60)41(59)28(6)44-35(33)45(61)47(9,68-44)66-21-14-31(65-10)25(3)43(67-30(8)56)27(5)40(58)26(4)39(23)57/h11-14,21-23,25-27,31,39-40,43,57-60H,15-20H2,1-10H3,(H,50,62)/b12-11+,21-14+,24-13-/t23-,25+,26+,27+,31-,39-,40+,43+,47-/m0/s1 |
Clave InChI |
OZUTUJQHZGJOKZ-AIGATTFSSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.